endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-piperazinepropanoate trihydrochloride hydrate
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Overview
Description
Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-piperazinepropanoate trihydrochloride hydrate is a complex organic compound that belongs to the class of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-piperazinepropanoate trihydrochloride hydrate typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet commercial demands. The use of catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-piperazinepropanoate trihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-piperazinepropanoate trihydrochloride hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-piperazinepropanoate trihydrochloride hydrate involves its interaction with specific molecular targets, such as receptors in the nervous system. This interaction can modulate the activity of these receptors, leading to various physiological effects . The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-piperazinepropanoate trihydrochloride hydrate include:
Tropine: Another tropane alkaloid with similar structural features.
Atropine: A well-known tropane alkaloid used in medicine.
Hyoscyamine: A tropane alkaloid with similar biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features and its specific applications in scientific research and industry .
Properties
CAS No. |
87168-50-1 |
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Molecular Formula |
C16H32Cl3N3O2 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
3-[4-methyl-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]propanoic acid;trihydrochloride |
InChI |
InChI=1S/C16H29N3O2.3ClH/c1-17-7-8-19(6-5-16(20)21)11-15(17)12-9-13-3-4-14(10-12)18(13)2;;;/h12-15H,3-11H2,1-2H3,(H,20,21);3*1H |
InChI Key |
AOPLYMHSFYAVKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1C2CC3CCC(C2)N3C)CCC(=O)O.Cl.Cl.Cl |
Origin of Product |
United States |
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